![molecular formula C19H20ClN3O3 B4193521 N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide](/img/structure/B4193521.png)
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-5-nitro-2-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as CNB-001 and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the brain. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. It also modulates the activity of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which play important roles in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. It also improves cognitive function, motor function, and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CNB-001 has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, one limitation is that it has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on CNB-001. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Another direction is to elucidate its mechanism of action and identify the specific signaling pathways that it modulates. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs for these disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-5-6-14(20)11-17(13)21-19(24)16-12-15(23(25)26)7-8-18(16)22-9-3-2-4-10-22/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAOBACJYOSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.